N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-15-3-1-2-13(10-15)11-19(25)21-16-6-8-24(9-7-16)18-12-17(22-23-18)14-4-5-14/h1-3,10,12,14,16H,4-9,11H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAFCGGKIQHSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Synthesis of the piperidine ring: This step often involves the reduction of pyridine derivatives or the cyclization of appropriate amines.
Coupling reactions: The pyrazole and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Introduction of the fluorophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Compound A : 2-(3-fluorophenyl)-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide
- Key Differences: Pyrazole substitution: 3-phenyl vs. 5-cyclopropyl in the target compound. Cyclopropyl’s electron-withdrawing nature could also modulate ring aromaticity and metabolic stability.
Compound B : 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide
- Key Differences: Pyrazole substitution: 3-trifluoromethyl vs. Acetamide linkage: Attached to 2-fluorophenyl vs. 3-fluorophenyl in the target. Impact: The trifluoromethyl group enhances lipophilicity and may improve membrane permeability. The 2-fluorophenyl orientation could alter steric interactions in target binding compared to the 3-fluoro isomer.
Core Structural Modifications
Compound C : 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Key Differences: Core structure: Quinazolinone vs. pyrazole-piperidine. Impact: The quinazolinone core is planar and may engage in π-π stacking interactions, whereas the pyrazole-piperidine core offers three-dimensional flexibility for diverse receptor interactions.
Compound D : N-{1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide
- Key Differences: Pyrazole substitution: 5-cyanopyridinyl vs. 5-cyclopropyl. Phenyl group: 4-(trifluoromethyl)cyclopropyl vs. 3-fluorophenyl.
Tabulated Comparison of Key Features
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly its interaction with specific protein targets and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The primary target of this compound is p21-activated kinase 4 (PAK4) . This kinase plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The compound inhibits PAK4 activity, leading to several downstream effects:
- Inhibition of Cell Growth : By targeting PAK4, the compound disrupts pathways regulated by Rho family GTPases such as Rac and Cdc42, which are essential for cell proliferation.
- Promotion of Apoptosis : The inhibition of PAK4 has been linked to increased apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
- Regulation of Cytoskeleton Functions : The compound's interaction with PAK4 affects cytoskeletal organization, which is vital for maintaining cell shape and motility.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to interact effectively with its target. Studies indicate that the compound is well absorbed and can reach therapeutic concentrations in relevant tissues.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below is a summary table highlighting key findings related to its activity against different biological targets:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including HeLa and HCT116. The mechanism was attributed to PAK4 inhibition leading to enhanced apoptosis and reduced proliferation rates .
- Antimicrobial Properties : Another investigation assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting potential as an antimicrobial agent .
- Enzyme Inhibition Profile : Research focusing on enzyme interactions revealed that the compound selectively inhibits kinases involved in critical signaling pathways, which may have implications for treating diseases characterized by aberrant kinase activity .
Q & A
Basic: What are the established synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine and pyrazole cores. A validated approach includes:
- Key Steps :
- Cyclopropane introduction : React 5-cyclopropyl-1H-pyrazole-3-amine with a piperidin-4-yl derivative under nucleophilic substitution conditions.
- Acetamide coupling : Use 2-(3-fluorophenyl)acetic acid activated via EDC/HOBt or DCC for amide bond formation with the piperidine intermediate.
- Optimization :
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrazole-piperidine linkage (e.g., δ 2.8–3.2 ppm for piperidine protons) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and absence of unreacted carboxylic acid .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 383.2) and detect impurities .
Advanced: How can computational modeling predict the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Parameters include:
- Grid box centered on active sites (e.g., ATP-binding pocket).
- Validation via re-docking co-crystallized ligands .
- PASS Prediction : Screen for potential enzyme inhibition (e.g., cytochrome P450) or receptor antagonism .
Advanced: What in vitro/in vivo models are suitable for assessing its pharmacological potential?
Methodological Answer:
- In Vitro :
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Cell viability studies (MTT assay) on cancer lines expressing target receptors .
- In Vivo :
- Rodent models for CNS disorders (dose: 10–50 mg/kg, oral/IP) with PK analysis (plasma t½, bioavailability) .
Advanced: How do structural modifications impact its activity?
Methodological Answer:
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine at phenyl ring | Enhanced metabolic stability & lipophilicity | |
| Cyclopropyl on pyrazole | Reduced off-target interactions | |
| Piperidine substitution | Alters binding to helical receptors (e.g., 5-HT) |
Basic: What protocols ensure purity and stability during storage?
Methodological Answer:
- Purity : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (λ = 254 nm) .
- Stability :
- Store at −20°C under argon; avoid light (degradation <5% over 6 months) .
- Stress testing (40°C/75% RH) monitors hydrolytic/oxidative degradation .
Advanced: How can metabolic stability be evaluated preclinically?
Methodological Answer:
- Liver Microsomes : Incubate compound (1 µM) with NADPH; quantify metabolites via LC-MS/MS at 0/30/60 min .
- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC50 calculation) .
Advanced: What crystallographic methods resolve polymorphism or hydrate formation?
Methodological Answer:
- X-ray Diffraction : Use SHELXL for structure refinement. Key parameters:
Basic: How is stability under physiological conditions assessed?
Methodological Answer:
- Simulated Gastric Fluid : Incubate in pH 1.2 buffer (37°C, 2h); quantify intact compound via HPLC .
- Plasma Stability : Measure degradation in human plasma (37°C, 24h) to estimate in vivo half-life .
Advanced: What formulation strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use PEG-400/water (1:1) for IP administration (solubility >5 mg/mL) .
- Nanoparticles : Encapsulate in PLGA (75:25) for sustained release (e.g., 80% release over 72h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
